molecular formula C7H7NO2S B3142114 2-Methyl-4-nitrobenzenethiol CAS No. 497855-56-8

2-Methyl-4-nitrobenzenethiol

Cat. No.: B3142114
CAS No.: 497855-56-8
M. Wt: 169.2 g/mol
InChI Key: WIHVQTMIIWQQCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-nitrobenzoic acid, a related compound, involves taking 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant . The synthesis routes of 2-Methyl-4-nitrobenzenethiol are detailed in various experiments.


Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Aryl halides, like this compound, can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical and Chemical Properties Analysis

Nitro compounds like this compound are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .

Scientific Research Applications

Selective Photoreduction by Visible Light

Research by Xia et al. (2012) explored the selective reduction of nitroaromatic compounds, including 2,4-dinitrobenzenethiol, to amino derivatives using silver nanoparticles under visible light. This facile process, supported by quantum chemical calculations, illustrates the potential of 2-Methyl-4-nitrobenzenethiol in photochemical reactions, leveraging light to drive chemical transformations in ambient conditions (Xia et al., 2012).

Surface Photochemistry Reaction

Dong et al. (2011) provided experimental and theoretical evidence for the conversion of 4-nitrobenzenethiol (4-NBT) to p,p'-dimercaptoazobenzene (DMAB) on Ag and Cu sols through surface photochemistry. Their work, utilizing surface-enhanced Raman scattering (SERS) spectroscopy, underscores the chemical reactivity of nitrobenzenethiol derivatives on metal surfaces, contributing to our understanding of surface-catalyzed reactions (Dong et al., 2011).

Electrochemical Reactivity

Karikalan et al. (2017) focused on the electrocatalytic reduction of nitroaromatic compounds (NACs), including nitrobenzene derivatives, demonstrating the effectiveness of activated graphite sheets in reducing NACs under various atmospheric conditions. Their findings are significant for environmental remediation efforts, showing the potential of carbonaceous materials in detoxifying harmful nitroaromatic pollutants (Karikalan et al., 2017).

Photocatalytic Reduction Mechanism

The work by Choi et al. (2016) identified an intermediate in the photocatalytic reduction of nitrobenzenethiols on metallic surfaces. Through SERS and quantum chemical calculations, they revealed the formation of an anion radical as a key step, shedding light on the mechanistic details of nitroaromatic compound reductions and their potential applications in catalysis and environmental remediation (Choi et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Methyl 2-nitrobenzoate, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-4-nitrobenzenethiol are not fully understood due to the limited research available. It can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules in the cell. The nature of these interactions could be influenced by the nitro and methyl groups present in the molecule .

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-methyl-4-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHVQTMIIWQQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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